GSK1070916
Overview
Description
GSK1070916 is a potent and selective inhibitor of Aurora B and Aurora C kinases. These kinases play critical roles in the regulation of mitosis and are frequently overexpressed or amplified in human tumors. This compound is a novel ATP-competitive inhibitor that has shown broad antitumor activity in tissue culture cells and human tumor xenograft models .
Mechanism of Action
- Aurora B/C Kinases : GSK1070916 selectively inhibits Aurora B and C kinases. These kinases are associated with cancer incidence and severity, regulating mitosis and cell division. Aurora B kinase, in particular, is a substrate-specific target for this compound .
- Inhibition of Histone H3 Phosphorylation : this compound suppresses phosphorylation of Histone H3 at serine 10, a process mediated by Aurora B kinase. This inhibition disrupts proper cell division, leading to polyploidy, reduced viability, and increased apoptosis in treated tumor cells .
- Cell Cycle Regulation : By targeting Aurora B/C kinases, this compound affects cell cycle progression. It prevents cells from dividing properly, resulting in abnormal polyploid cells .
- Histone Modification : Inhibition of Histone H3 phosphorylation impacts chromatin structure and gene expression, influencing downstream cellular processes .
- ADME Properties : this compound is an ATP-competitive inhibitor with high potency (Ki values of 0.38 nM for Aurora B and 1.5 nM for Aurora C). It is less potent against Aurora A (Ki = 490 nM) .
- Cellular Effects : Tumor cells treated with this compound fail to divide properly, leading to polyploidy and reduced viability. Apoptosis is increased, contributing to its antiproliferative activity .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Preparation Methods
The synthesis of GSK1070916 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared through a series of chemical reactions involving the use of various reagents and catalysts .
Chemical Reactions Analysis
GSK1070916 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GSK1070916 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: The compound is used as a tool to study the inhibition of Aurora B and Aurora C kinases and their roles in cell division.
Biology: this compound is used to investigate the cellular processes regulated by Aurora kinases, including chromosome alignment, separation, and segregation during mitosis.
Medicine: The compound has shown potential as an antitumor agent, inhibiting the proliferation of tumor cells in various cancer models.
Comparison with Similar Compounds
GSK1070916 is unique in its high potency and selectivity for Aurora B and Aurora C kinases. It has a much slower enzyme off-rate compared to other Aurora kinase inhibitors, such as MK0457 (VX-680) and AZD1152, which may confer advantages in terms of dosing frequency and tolerance . Similar compounds include:
MK0457 (VX-680): Another Aurora kinase inhibitor with a faster enzyme off-rate.
AZD1152: An Aurora kinase inhibitor with a different selectivity profile and faster dissociation rate.
This compound stands out due to its potent antitumor activity and selective inhibition of Aurora B and Aurora C kinases, making it a valuable compound in cancer research and therapy development.
Properties
IUPAC Name |
3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N7O/c1-6-37-19-26(28(34-37)21-10-12-23(13-11-21)32-30(38)36(4)5)24-14-15-31-29-25(24)17-27(33-29)22-9-7-8-20(16-22)18-35(2)3/h7-17,19H,6,18H2,1-5H3,(H,31,33)(H,32,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBWCSQGBMPECM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=C(C=C2)NC(=O)N(C)C)C3=C4C=C(NC4=NC=C3)C5=CC=CC(=C5)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241403 | |
Record name | GSK-1070916A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70241403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942918-07-2 | |
Record name | GSK-1070916A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942918072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-1070916A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70241403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GSK-1070916 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VLB51V7HO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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